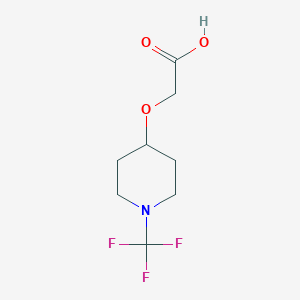

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-(trifluoromethyl)piperidin-4-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)12-3-1-6(2-4-12)15-5-7(13)14/h6H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUHGVMIJCEEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200355 | |

| Record name | Acetic acid, 2-[[1-(trifluoromethyl)-4-piperidinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420802-70-5 | |

| Record name | Acetic acid, 2-[[1-(trifluoromethyl)-4-piperidinyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420802-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[[1-(trifluoromethyl)-4-piperidinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.

Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Trifluoromethyl vs. BOC/Cbz Groups : The -CF₃ group in the target compound eliminates the need for protective groups (e.g., BOC or Cbz), simplifying deprotection steps in synthesis .

- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, extending half-life in vivo compared to compounds like 9a–9d .

Key Observations:

- The target compound’s synthesis may face challenges in introducing the -CF₃ group efficiently, whereas aryl-substituted analogs (9a–9d) achieve moderate yields via straightforward SNAr reactions .

- Fluorinated analogs (e.g., ) often require specialized reagents (e.g., trifluoroethylamines), increasing cost and synthetic complexity .

Stability and Pharmacokinetics

Biologische Aktivität

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound includes a piperidine ring substituted with a trifluoromethyl group. The molecular formula is , and it has a molecular weight of approximately 299.26 g/mol. The compound's structure can influence its interaction with biological targets, affecting its activity and efficacy.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For instance, it may interact with enzymes similar to those targeted by known inhibitors in cancer therapy.

- Antiviral Properties : Preliminary studies suggest that compounds with similar structures exhibit antiviral activity against various viruses, including influenza and herpes simplex virus .

- Cell Viability Effects : Research indicates that structural analogs can significantly reduce cell viability in cancer cell lines, suggesting that this compound may possess cytotoxic properties against malignant cells .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxic effects of related compounds on cancer cells. For example, compounds structurally similar to this compound demonstrated IC50 values ranging from 18 μM to 46 μM against breast cancer cell lines, indicating significant inhibitory effects on cell proliferation .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group in piperidine derivatives has been shown to enhance biological activity. For instance, modifications in the piperidine ring and side chains can lead to varying degrees of potency against specific biological targets. A detailed SAR analysis revealed that certain substitutions could improve selectivity and reduce toxicity profiles .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with predictions indicating good blood-brain barrier permeability and human intestinal absorption . However, moderate hepatotoxicity was noted in some analogs, emphasizing the need for careful evaluation during drug development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 299.26 g/mol |

| LogP | 4.08 |

| H-bond Donors | 3 |

| H-bond Acceptors | 5 |

| TPSA (Ų) | 133.83 |

| Predicted Toxicity | Moderate Hepatotoxicity |

Q & A

Basic: What are the recommended synthetic routes for 2-((1-(trifluoromethyl)piperidin-4-yl)oxy)acetic acid?

The synthesis typically involves coupling a trifluoromethyl-substituted piperidine derivative with a functionalized acetic acid moiety. A common approach includes:

- Step 1 : Reacting 1-(trifluoromethyl)piperidin-4-ol with a bromo- or chloro-acetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Step 2 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How can stereochemical outcomes in the synthesis of this compound be controlled?

Stereoselectivity at the piperidine ring or acetic acid linkage can be influenced by:

- Chiral auxiliaries : Use of enantiomerically pure starting materials, such as (R)- or (S)-configured piperidine precursors.

- Catalytic asymmetric synthesis : Employing palladium or organocatalysts to favor specific stereoisomers during coupling steps.

- Post-synthetic resolution : Techniques like chiral HPLC or enzymatic resolution to isolate desired enantiomers .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the trifluoromethyl group, piperidine ring, and acetic acid moiety.

- Mass Spectrometry (MS) : HRMS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch of the acetic acid at ~1700 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction provides definitive proof of:

- Bond angles and lengths : Confirming the spatial arrangement of the trifluoromethyl group relative to the piperidine and acetic acid moieties.

- Hydrogen bonding : Identifying intermolecular interactions that influence solubility or crystallinity.

- Chirality : Assigning absolute configuration if asymmetric centers are present .

Basic: What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Lab coat, gloves, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First aid : Immediate flushing with water for skin/eye contact; seek medical attention if ingested .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Compound purity : Validate purity (>95%) via HPLC and control for degradation products.

- Metabolic interference : Use isotopic labeling (e.g., ¹⁸O/¹⁹F NMR) to track metabolic byproducts .

Basic: What are the key applications of this compound in pharmacological research?

- Enzyme inhibition : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases).

- Prodrug development : The acetic acid moiety can be esterified for improved bioavailability .

Advanced: How can computational modeling optimize its pharmacokinetic properties?

- Density Functional Theory (DFT) : Predict electronic effects of the trifluoromethyl group on reactivity.

- Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand binding kinetics.

- ADMET profiling : Use tools like SwissADME to forecast absorption and toxicity .

Basic: What solvents are compatible with this compound for in vitro assays?

- Polar aprotic solvents : DMSO or DMF for stock solutions.

- Aqueous buffers : Phosphate-buffered saline (PBS) at neutral pH, as the acetic acid group ensures moderate solubility .

Advanced: How can environmental fate studies be designed for this compound?

- Biodegradation assays : Use OECD 301 guidelines to measure degradation in soil/water systems.

- Ecotoxicology : Evaluate effects on model organisms (e.g., Daphnia magna) via LC₅₀ testing.

- Analytical tracking : Employ LC-MS/MS to detect trace residues in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.